3-Cyclopropylpyrrolidine

説明

Structural Characterization and Nomenclature

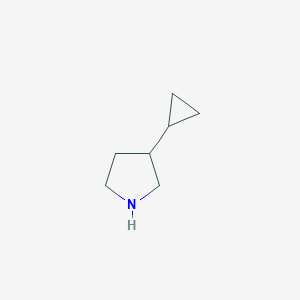

The structural characterization of this compound begins with its fundamental molecular architecture, which consists of a five-membered saturated nitrogen-containing ring with a three-membered cyclopropyl group attached at the third carbon position. The compound possesses the molecular formula C₇H₁₃N and exhibits a molecular weight of 111.18 grams per mole. This molecular composition reflects the addition of a cyclopropyl group (C₃H₅) to the basic pyrrolidine structure (C₄H₈N), resulting in a compound that maintains the essential characteristics of the pyrrolidine ring while incorporating the unique features of the cyclopropyl substituent.

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted heterocyclic compounds. The name clearly indicates the presence of a cyclopropyl group at the third position of the pyrrolidine ring, with the numbering system beginning from the nitrogen atom and proceeding around the ring. This nomenclature system provides unambiguous identification of the compound's structure and facilitates clear communication within the scientific community. The Chemical Abstracts Service has assigned the registry number 1250004-31-9 to this compound, providing a unique identifier that is universally recognized in chemical databases and literature.

The three-dimensional structure of this compound reveals important stereochemical considerations that influence its chemical behavior and properties. The pyrrolidine ring adopts a puckered conformation that minimizes ring strain while accommodating the attached cyclopropyl group. The cyclopropyl substituent introduces additional conformational complexity due to its rigid planar structure and high degree of strain, which affects the overall molecular geometry and influences the compound's reactivity patterns. The spatial arrangement of atoms within the molecule determines many of its physical and chemical properties, including its interaction with other molecules and its behavior in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Chemical Abstracts Service Number | 1250004-31-9 |

| Simplified Molecular Input Line Entry System | C1(CC1)C2CCNC2 |

The electronic structure of this compound reflects the combination of the basic pyrrolidine nitrogen atom's lone pair electrons with the unique electronic characteristics of the cyclopropyl group. The nitrogen atom retains its basic character typical of secondary amines, while the cyclopropyl group contributes its distinctive electronic properties resulting from the high degree of ring strain and the orbital overlap patterns inherent in three-membered rings. These electronic features influence the compound's reactivity, basicity, and interaction with other chemical species.

Spectroscopic characterization methods provide detailed information about the structural features of this compound. Nuclear magnetic resonance spectroscopy reveals the characteristic signals corresponding to the pyrrolidine ring protons and the cyclopropyl group protons, with distinctive coupling patterns that confirm the structural assignment. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support the proposed structure. Infrared spectroscopy reveals characteristic vibrational frequencies associated with the carbon-hydrogen bonds, carbon-carbon bonds, and carbon-nitrogen bonds present in the molecule.

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader evolution of organic chemistry. The foundation of heterocyclic chemistry traces back to the mid-nineteenth century when early chemists began isolating and characterizing nitrogen-containing organic compounds from natural sources. Pyrrolidine itself was among the early heterocyclic compounds to be discovered, first identified in the 1850s alongside pyrrole during the strong heating of bones, which yielded an oily mixture containing these nitrogen heterocycles.

The discovery of pyrrolidine marked a significant milestone in the development of heterocyclic chemistry, as it represented one of the first saturated five-membered nitrogen-containing rings to be characterized and studied systematically. The initial isolation of pyrrolidine from natural sources demonstrated the widespread occurrence of heterocyclic structures in biological systems and established the importance of these compounds in both natural product chemistry and synthetic organic chemistry. This early work laid the groundwork for the systematic study of heterocyclic compounds that would follow in subsequent decades.

The evolution of heterocyclic chemistry throughout the late nineteenth and early twentieth centuries saw increasing sophistication in both the isolation of naturally occurring heterocycles and the development of synthetic methods for their preparation. The recognition that heterocyclic compounds, particularly those containing nitrogen, played crucial roles in biological systems drove much of the early research in this field. Pyrrolidine derivatives were found to be components of important natural products, including various alkaloids, which further emphasized their significance in natural product chemistry and medicinal chemistry.

The development of synthetic methods for preparing substituted pyrrolidines, including compounds like this compound, required advances in both synthetic methodology and understanding of reaction mechanisms. Early synthetic approaches relied primarily on cyclization reactions of appropriately functionalized linear precursors, but these methods were often limited in scope and efficiency. The industrial production of pyrrolidine itself was eventually developed using the reaction of 1,4-butanediol with ammonia under specific conditions, demonstrating the importance of heterocyclic compounds in industrial chemistry.

Modern synthetic approaches to pyrrolidine derivatives have incorporated advanced methodologies including asymmetric synthesis, catalytic processes, and sophisticated cyclization strategies. Recent developments have included photo-promoted ring contraction strategies that convert pyridines to pyrrolidine derivatives, representing a significant advancement in the field of skeletal editing and demonstrating the continued evolution of synthetic methods for accessing complex heterocyclic structures. These modern approaches enable the preparation of highly substituted pyrrolidines with precise control over stereochemistry and substitution patterns.

The recognition of pyrrolidine as a privileged scaffold in medicinal chemistry has driven much of the modern interest in substituted pyrrolidines like this compound. The pyrrolidine ring system appears in numerous biologically active compounds, including natural alkaloids such as nicotine and hygrine, as well as synthetic pharmaceuticals and drug candidates. This widespread occurrence in bioactive compounds has established pyrrolidine derivatives as important targets for synthetic chemistry and has motivated the development of efficient methods for their preparation and functionalization.

The historical trajectory of heterocyclic chemistry demonstrates the gradual evolution from simple isolation and characterization of naturally occurring compounds to sophisticated synthetic design and preparation of complex substituted heterocycles. Compounds like this compound represent the culmination of this historical development, combining the fundamental structural principles established in early heterocyclic chemistry with modern synthetic capabilities and sophisticated understanding of structure-activity relationships. This historical context provides important perspective on the current status of heterocyclic chemistry and the continuing importance of compounds like this compound in contemporary chemical research.

特性

IUPAC Name |

3-cyclopropylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYDHCEOYPCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250004-31-9 | |

| Record name | 3-cyclopropylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 1,4-dibromobutane in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反応の分析

Types of Reactions: 3-Cyclopropylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropyl group or the pyrrolidine ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

3-Cyclopropylpyrrolidine has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Notably, derivatives of this compound have been studied for their activity as:

- Antidepressants : Research indicates that modifications of this compound can lead to compounds with selective serotonin reuptake inhibition (SSRI) properties, which are crucial in treating depression and anxiety disorders.

- Antipsychotics : Some studies suggest that this compound may exhibit antipsychotic effects, potentially providing alternatives to existing medications with fewer side effects.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound derivatives and their evaluation as potential antidepressants. The results showed promising activity against serotonin receptors, indicating a pathway for further development into therapeutic agents .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an important building block for synthesizing more complex organic molecules. Its unique cyclopropyl group provides distinct reactivity that can be exploited in various synthetic pathways.

- Synthesis of Heterocycles : The compound can be utilized to create diverse heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Functionalization Reactions : It can undergo functionalization reactions that introduce various substituents, allowing chemists to tailor compounds for specific applications.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its structure can contribute to the development of polymers with enhanced mechanical properties and thermal stability.

- Thermosetting Resins : Research is ongoing into using this compound in thermosetting resins, which are critical in aerospace and automotive applications due to their durability and heat resistance.

- Nanocomposites : The incorporation of this compound into nanocomposite materials may improve their performance characteristics, such as strength and flexibility.

Summary Table of Applications

作用機序

The mechanism by which 3-cyclopropylpyrrolidine exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the context of its use .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

Below is a comparative analysis of 3-cyclopropylpyrrolidine with structurally related pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituent Position/Type | Key Features |

|---|---|---|---|---|

| This compound | 1269266-69-4* | C₇H₁₃N (base) | 3-cyclopropyl | Base form; potential bioisostere applications |

| This compound HCl | 1269266-69-4 | C₇H₁₄ClN | 3-cyclopropyl (salt) | Enhanced solubility/stability as hydrochloride |

| 2-Cyclohexylpyrrolidine | 367281-02-5 | C₁₀H₁₉N | 2-cyclohexyl | Bulky substituent; reduced ring strain |

| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | C₇H₁₄N₂ | 1-cyclopropyl, 3-amine | Additional amine group; higher polarity |

| 2-Cyclopentylpyrrolidine | 130657-51-1 | C₉H₁₇N | 2-cyclopentyl | Intermediate ring size; conformational flexibility |

Key Differences and Implications

Substituent Position :

- The 3-cyclopropyl group in this compound contrasts with 2-substituted analogs (e.g., 2-cyclohexylpyrrolidine). Positional isomerism affects steric interactions and binding affinity in biological targets .

Physicochemical Properties :

- Cyclopropane’s ring strain (≈27 kcal/mol) may enhance reactivity or mimic unsaturated bonds in drug design, whereas cyclohexyl substituents (e.g., 2-cyclohexylpyrrolidine) introduce bulkiness and lipophilicity .

生物活性

3-Cyclopropylpyrrolidine is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a cyclic amine characterized by a pyrrolidine ring with a cyclopropyl substituent. The presence of the cyclopropyl group can influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity.

1. Nicotinic Acetylcholine Receptor Modulation

Research has shown that compounds with a cyclopropyl moiety can act as partial agonists at nicotinic acetylcholine receptors (nAChRs). A study identified a series of 3-pyridyl ether derivatives, including those with cyclopropane-containing side chains, that exhibited significant activity at the α4β2-nAChR subtype. Notably, these compounds demonstrated antidepressant-like efficacy in animal models, suggesting potential therapeutic applications in mood disorders .

2. Antitumor Activity

Cyclopropyl derivatives have also been explored for their antitumor properties. For instance, epothilone analogues containing cyclopropyl groups were found to be potent tubulin polymerization promoters and cytotoxic agents against various cancer cell lines. One specific analogue exhibited an IC50 value of 0.6 nM against ovarian carcinoma cells, indicating strong antitumor activity . This suggests that modifications to the pyrrolidine structure could enhance its effectiveness in cancer therapy.

3. Inhibition of Viral Proteases

Another area of interest is the inhibition of coronavirus proteases. Cyclopropane-based inhibitors have been designed to target the 3C-like proteases of coronaviruses, demonstrating effective inhibition in biochemical assays. These inhibitors showed promising IC50 values ranging from 0.14 to 0.46 μM against SARS-CoV-2 proteases, indicating their potential as broad-spectrum antiviral agents .

Structure-Activity Relationships (SAR)

The biological activities of this compound and its derivatives are influenced by various structural modifications. Key findings from SAR studies include:

- Cyclopropyl Substitution : The presence of the cyclopropyl group enhances binding affinity and selectivity towards specific receptors.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine ring can significantly impact pharmacological profiles, including receptor selectivity and metabolic stability.

- Functional Group Variations : The introduction of different functional groups on the cyclopropyl or pyrrolidine moieties can lead to improved bioactivity and reduced toxicity profiles.

Case Study 1: Antidepressant Activity

A systematic investigation into the antidepressant effects of cyclopropyl-containing compounds revealed that certain derivatives exhibited significant efficacy in preclinical models. For example, one compound demonstrated robust activity in the forced swim test, highlighting its potential for treating depression .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of various cyclopropyl derivatives, one compound was noted for its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells. This compound's mechanism involved disruption of microtubule dynamics, a critical process in cancer cell division .

Summary Table of Biological Activities

| Activity Type | Compound Example | Target/Mechanism | IC50 Value |

|---|---|---|---|

| Nicotinic Agonism | Cyclopropyl derivative | α4β2-nAChR | Not specified |

| Antitumor Activity | Epothilone analogue | Tubulin polymerization | 0.6 nM |

| Viral Protease Inhibition | Cyclopropane inhibitor | SARS-CoV-2 3CL protease | 0.14 - 0.46 μM |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Cyclopropylpyrrolidine with high purity?

- Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or palladium-catalyzed cross-coupling reactions. For example, Wallach et al. (2013) optimized pyrrolidine analogue synthesis using reductive amination and purification via column chromatography (≥95% purity) . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize by-products like unreacted cyclopropyl intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming cyclopropyl ring geometry and pyrrolidine backbone conformation. Mass spectrometry (MS) validates molecular weight (e.g., 126.20 g/mol for the free base), while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) . Differential Scanning Calorimetry (DSC) can further assess thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Safety Data Sheets (SDS) recommend immediate decontamination with soap/water for spills and medical consultation for exposure . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro models?

- Methodological Answer: Variability often arises from differences in cell lines, assay conditions (e.g., pH, incubation time), or solvent choice (DMSO vs. saline). Standardizing protocols per FINER criteria (Feasible, Novel, Ethical, Relevant) and using positive/negative controls improve reproducibility . Meta-analyses of dose-response curves (e.g., IC₅₀ comparisons) can identify outlier datasets .

Q. What computational strategies are effective for predicting this compound’s enantiomeric interactions in drug-target binding?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) combined with Density Functional Theory (DFT) calculations can model steric and electronic interactions. Studies on analogous compounds, such as (R)-3-amino-L-proline hydrochloride, highlight the importance of chiral center orientation in binding affinity . Validate predictions with Circular Dichroism (CD) spectroscopy .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetic profile while minimizing ethical concerns?

- Methodological Answer: Use a crossover design with small animal cohorts (e.g., n=6–8 rodents) to reduce sample size. Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS. Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and anesthesia protocols .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodological Answer: Non-linear regression models (e.g., log-logistic curves) quantify EC₅₀ values, while ANOVA with post-hoc Tukey tests identifies significant differences between treatment groups . Report confidence intervals (95%) and effect sizes to contextualize biological relevance .

Q. How can researchers address contradictions in reported melting points or solubility profiles?

- Methodological Answer: Contradictions may stem from polymorphic forms or impurities. Re-characterize the compound using X-ray crystallography and thermogravimetric analysis (TGA). Cross-reference with PubChem data (e.g., InChIKey: GAYPLCLHMMNIOS-HJXLNUONSA-N) to confirm structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。